1-benzhydryl-4-(8-chloro-10,11-dihydrodibenzo[b,f]thiepin-10-yl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Benzhydryl-4-(3-chloro-5,6-dihydrobenzobbenzothiepin-5-yl)piperazine is a complex organic compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for the development of pharmaceuticals. The compound features a benzhydryl group, a chlorinated dihydrobenzobbenzothiepin moiety, and a piperazine ring, making it a unique and versatile molecule.
Preparation Methods
The synthesis of 1-Benzhydryl-4-(3-chloro-5,6-dihydrobenzobbenzothiepin-5-yl)piperazine typically involves multiple steps, starting with the preparation of the benzhydryl piperazine and the chlorinated dihydrobenzobbenzothiepin intermediates. One common synthetic route involves the nucleophilic substitution reaction of 1-benzhydryl piperazine with a chlorinated dihydrobenzobbenzothiepin derivative . The reaction conditions often include the use of solvents like toluene and catalysts such as potassium iodide (KI) at elevated temperatures.
Chemical Reactions Analysis
1-Benzhydryl-4-(3-chloro-5,6-dihydrobenzobbenzothiepin-5-yl)piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1-Benzhydryl-4-(3-chloro-5,6-dihydrobenzobbenzothiepin-5-yl)piperazine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Mechanism of Action
The mechanism of action of 1-Benzhydryl-4-(3-chloro-5,6-dihydrobenzobbenzothiepin-5-yl)piperazine involves its interaction with specific molecular targets, such as neurotransmitter receptors in the central nervous system. The compound can modulate the activity of these receptors, leading to changes in neurotransmitter release and signaling pathways . This modulation can result in various pharmacological effects, including anxiolytic, antidepressant, and antipsychotic activities.
Comparison with Similar Compounds
1-Benzhydryl-4-(3-chloro-5,6-dihydrobenzobbenzothiepin-5-yl)piperazine can be compared with other piperazine derivatives, such as:
1-Benzhydryl-4-(2-nitrobenzenesulfonyl)piperazine: This compound has a nitrobenzenesulfonyl group instead of the chlorinated dihydrobenzobenzothiepin moiety.
1-Benzhydryl-4-(4-chlorophenyl)piperazine: This compound features a chlorophenyl group instead of the dihydrobenzobenzothiepin moiety.
The uniqueness of 1-Benzhydryl-4-(3-chloro-5,6-dihydrobenzobbenzothiepin-5-yl)piperazine lies in its specific structural features, which confer distinct biological and chemical properties compared to other piperazine derivatives.
Properties
Molecular Formula |
C31H29ClN2S |
---|---|
Molecular Weight |
497.1g/mol |
IUPAC Name |
1-benzhydryl-4-(3-chloro-5,6-dihydrobenzo[b][1]benzothiepin-5-yl)piperazine |
InChI |
InChI=1S/C31H29ClN2S/c32-26-15-16-30-27(22-26)28(21-25-13-7-8-14-29(25)35-30)33-17-19-34(20-18-33)31(23-9-3-1-4-10-23)24-11-5-2-6-12-24/h1-16,22,28,31H,17-21H2 |
InChI Key |
YZCDIXDREJEZKS-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1C2CC3=CC=CC=C3SC4=C2C=C(C=C4)Cl)C(C5=CC=CC=C5)C6=CC=CC=C6 |
Canonical SMILES |
C1CN(CCN1C2CC3=CC=CC=C3SC4=C2C=C(C=C4)Cl)C(C5=CC=CC=C5)C6=CC=CC=C6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.